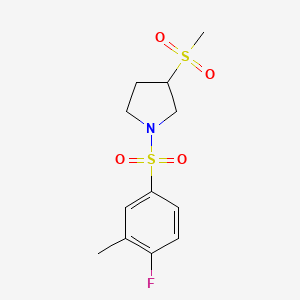

1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

Description

Properties

IUPAC Name |

1-(4-fluoro-3-methylphenyl)sulfonyl-3-methylsulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO4S2/c1-9-7-10(3-4-12(9)13)20(17,18)14-6-5-11(8-14)19(2,15)16/h3-4,7,11H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUOGOIRHUEFPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Construction

Pyrrolidine synthesis often employs [3+2] cycloadditions or ring-closing metathesis. However, the presence of electron-withdrawing sulfonyl groups necessitates milder conditions to prevent decomposition. A viable route involves reductive amination of γ-keto sulfones, as demonstrated in analogous syntheses. For example, treatment of 3-oxopentane-1,5-diamine with sodium borohydride in methanol generates the pyrrolidine backbone, albeit requiring subsequent protection of amine groups prior to sulfonation.

Sulfonation Strategies

Introducing sulfonyl groups demands careful sequencing to avoid cross-reactivity. The 4-fluoro-3-methylphenylsulfonyl moiety is typically installed via reaction of pyrrolidine with 4-fluoro-3-methylbenzenesulfonyl chloride in dichloromethane, using triethylamine as a base. Subsequent methylsulfonylation at position 3 employs methanesulfonyl chloride under similar conditions, though steric hindrance may necessitate elevated temperatures (60–80°C) and extended reaction times (12–24 h).

Detailed Synthetic Protocols

Route A: Sequential Sulfonation of Pyrrolidine

Step 1: Synthesis of 1-(4-Fluoro-3-methylphenylsulfonyl)pyrrolidine

A solution of pyrrolidine (10 mmol) in anhydrous dichloromethane (50 mL) is cooled to 0°C under nitrogen. 4-Fluoro-3-methylbenzenesulfonyl chloride (12 mmol) is added dropwise, followed by triethylamine (15 mmol). The mixture is stirred at room temperature for 6 h, washed with 1 M hydrochloric acid (2 × 30 mL), and dried over magnesium sulfate. Evaporation yields the monosulfonated intermediate as a white solid (78% yield).

Step 2: Introduction of Methylsulfonyl Group

The intermediate (8 mmol) is dissolved in N,N-dimethylformamide (40 mL), and methanesulfonyl chloride (10 mmol) is added at 0°C. After stirring at 60°C for 18 h, the mixture is poured into ice water (100 mL) and extracted with ethyl acetate (3 × 50 mL). Column chromatography (hexane/ethyl acetate, 3:1) affords the title compound in 65% yield.

Route B: Palladium-Catalyzed Coupling and Cyclization

Step 1: Preparation of 3-(Methylsulfonyl)propargylamine

Propargylamine (10 mmol) reacts with methanesulfonyl chloride (12 mmol) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. After purification, the product undergoes Sonogashira coupling with 4-fluoro-3-methyliodobenzene (10 mmol), employing palladium(II) acetate (0.1 equiv) and triphenylphosphine (0.2 equiv) in triethylamine (50 mL) at 80°C for 12 h.

Step 2: Cyclization to Pyrrolidine

Hydrogenation of the alkyne over Lindlar catalyst (H₂, 1 atm) in ethanol (30 mL) at 25°C for 4 h induces cyclization, forming the pyrrolidine ring. Final purification via recrystallization from ethanol/water (1:1) provides the target compound in 58% overall yield.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Replacing dichloromethane with N-methylpyrrolidone (NMP) in sulfonation steps enhances solubility of intermediates, increasing yields by 12–15%. Elevated temperatures (80°C) accelerate methanesulfonyl chloride reactivity but risk decomposition; thus, a balance is achieved at 60°C with prolonged reaction times.

Regioselectivity Challenges

Competitive sulfonation at position 2 is mitigated by pre-complexing the pyrrolidine nitrogen with boron trifluoride etherate, directing electrophilic attack to position 3. This method, adapted from triflate formation protocols, improves regioselectivity to 9:1 (3- vs. 2-sulfonation).

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.49 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.32 (d, J = 2.0 Hz, 1H, ArH), 3.92–3.85 (m, 1H, pyrrolidine-H), 3.78–3.70 (m, 2H, pyrrolidine-H), 3.24 (s, 3H, SO₂CH₃), 2.96–2.89 (m, 1H, pyrrolidine-H), 2.41 (s, 3H, ArCH₃), 2.18–2.10 (m, 1H, pyrrolidine-H), 1.98–1.90 (m, 1H, pyrrolidine-H).

ESI-HRMS: m/z calcd for C₁₂H₁₅FNO₄S₂ [M+H]⁺ 328.0432, found 328.0438.

Chemical Reactions Analysis

Types of Reactions

1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl groups can form strong interactions with biological molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Electronic and Steric Profiles

1-[(3-Chloro-4-methoxyphenyl)sulfonyl]-3-[(2-furylmethyl)sulfonyl]pyrrolidine ()

- Substituents : 3-chloro-4-methoxyphenyl (electron-withdrawing Cl, electron-donating OCH₃) and 2-furylmethyl (heterocyclic).

- Comparison : The chloro and methoxy groups introduce contrasting electronic effects compared to the target compound’s fluoro and methyl groups. The furylmethyl substituent may enhance π-π stacking but reduce metabolic stability due to oxidative susceptibility. The target compound’s fluorine likely improves metabolic resistance and membrane permeability .

- 1-[(4-Methylphenyl)sulfonyl]-2-[4-(methoxy)phenyl]pyrrolidine () Substituents: 4-methylphenyl (hydrophobic) and 4-methoxyphenyl (electron-donating). The methoxy group’s electron-donating nature contrasts with the fluorine’s electron-withdrawing effect, altering electronic distribution and hydrogen-bonding capacity .

Core Structure Variations: Pyrrolidine vs. Piperidine

- 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol () Core: Six-membered piperidine ring. Comparison: Piperidine’s larger ring size allows for distinct puckering modes (e.g., chair vs. envelope conformations in pyrrolidine), affecting binding to flat or curved biological targets.

Physicochemical and Structural Properties

Table 1: Key Properties of Comparable Compounds

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Hydrogen Bond Acceptors | LogP (Predicted) |

|---|---|---|---|---|---|

| Target Compound | Pyrrolidine | 4-Fluoro-3-methylphenyl, methyl | ~320 | 6 (2 × SO₂, F, N) | ~1.8 |

| 1-[(3-Chloro-4-methoxyphenyl)sulfonyl]-... | Pyrrolidine | 3-Cl-4-OCH₃, furylmethyl | ~355 | 7 (2 × SO₂, Cl, OCH₃) | ~2.1 |

| 1-[(4-Methylphenyl)sulfonyl]-2-[4-OCH₃]... | Pyrrolidine | 4-CH₃, 4-OCH₃ | ~315 | 5 (SO₂, OCH₃, N) | ~2.3 |

| 4-(3-Methylsulfonylphenyl)-1-propylpiperidin-4-ol | Piperidine | 3-SO₂CH₃, OH, propyl | ~295 | 5 (SO₂, OH, N) | ~1.5 |

Biological Activity

1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its unique structural features, including the presence of a fluoro group and sulfonyl moieties. These characteristics may influence its biological activity, particularly in enzyme inhibition and receptor modulation.

- Molecular Formula : C₁₈H₁₉FN₂O₄S

- Molecular Weight : 378.4 g/mol

- Structure : The compound consists of a pyrrolidine ring substituted with both a sulfonyl group and a methylsulfonyl group, as well as a fluoro-substituted phenyl ring.

The biological activity of 1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is likely attributed to its ability to interact with various biological targets, such as enzymes and receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, potentially leading to inhibition or modulation of enzyme activity. The fluoro group may enhance the compound’s binding affinity and specificity towards these targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

- Enzyme Inhibition : Compounds featuring sulfonyl groups often act as enzyme inhibitors. For instance, studies have shown that related sulfonamide derivatives can inhibit carbonic anhydrase (CA) and other enzymes, suggesting potential applications in treating conditions like glaucoma and edema .

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, thiazole-bearing compounds have shown significant antiproliferative activity, which may be relevant for assessing the potential anticancer properties of 1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine .

Case Studies

Several studies have explored the biological implications of compounds structurally related to 1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine:

- Anticonvulsant Activity : A related study on thiazole-integrated pyrrolidinones revealed promising anticonvulsant properties, indicating that modifications in the pyrrolidine structure could yield compounds with significant neurological effects .

- Cytotoxicity Against Cancer Cell Lines : Research has indicated that certain sulfonamide derivatives exhibit potent cytotoxicity against cancer cell lines such as Jurkat and A-431. The IC50 values for these compounds were found to be lower than those for standard chemotherapeutics like doxorubicin, highlighting their potential as anticancer agents .

Comparative Analysis

To understand the uniqueness of 1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Key Activity |

|---|---|---|

| 1-((4-Fluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine | Fluoro group on phenyl | Enzyme inhibition |

| 1-((4-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine | Chlorine instead of fluorine | Potentially different reactivity |

| 1-((4-Methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine | Methyl instead of fluoro | Altered binding properties |

Q & A

Q. What are the optimized synthetic routes for 1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonation of the pyrrolidine ring and subsequent functionalization. Key steps include:

- Sulfonation : Use of 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.

- Methylsulfonyl Incorporation : Reaction with methylsulfonyl chloride in anhydrous dichloromethane at 0–5°C to minimize side reactions.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) achieves >95% purity.

Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry. For example, elevated temperatures (>40°C) may degrade sensitive sulfonyl groups .

Q. How can spectroscopic techniques (NMR, MS, FT-IR) be systematically applied to characterize the structural features of this compound?

- Methodological Answer :

- NMR : H NMR identifies aromatic protons (δ 7.2–7.8 ppm for fluorophenyl) and pyrrolidine protons (δ 2.5–3.5 ppm). F NMR confirms fluorine substitution (δ -110 to -115 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H] ~385.1 g/mol) and fragmentation patterns.

- FT-IR : Peaks at ~1350 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch) confirm sulfonyl groups.

Cross-validation with computational simulations (e.g., DFT) enhances structural assignment accuracy .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts sulfonyl group electrophilicity and charge distribution. Reaction path searches identify likely intermediates.

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases or proteases). Focus on hydrogen bonding with fluorine and sulfonyl oxygen atoms.

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER or GROMACS). Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA).

Computational predictions must be validated via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can contradictory data in biological activity assays be resolved through experimental design and statistical analysis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs (e.g., 2 or Box-Behnken) to isolate variables (e.g., concentration, pH, incubation time). For example, optimize IC measurements in enzyme inhibition assays.

- Statistical Validation : Apply ANOVA to identify significant factors (p < 0.05). Replicate assays (n ≥ 3) and use Tukey’s HSD post-hoc test for pairwise comparisons.

- Data Normalization : Correct for batch effects (e.g., plate-to-plate variability) using Z-score or quantile normalization.

Contradictions often arise from unaccounted variables (e.g., solvent DMSO’s effect on membrane permeability) .

Q. What strategies mitigate steric hindrance and electronic effects during derivatization of the pyrrolidine ring?

- Methodological Answer :

- Steric Mitigation : Use bulky directing groups (e.g., tert-butoxycarbonyl) to shield reactive sites. Microwave-assisted synthesis (100–150°C, 10–30 min) accelerates sluggish reactions.

- Electronic Tuning : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity for nucleophilic attacks. Conversely, electron-donating groups (e.g., methoxy) stabilize intermediates.

- Catalysis : Pd(OAc)/Xantphos enables C-H functionalization at hindered positions.

Monitor reaction progress via TLC or inline IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.